molecular formula C21H19N5O2S B2853997 N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251550-64-7

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2853997
CAS No.: 1251550-64-7
M. Wt: 405.48
InChI Key: XPNKCMJPDPXXLZ-UHFFFAOYSA-N
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Description

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetically derived small molecule that serves as a valuable chemical probe in medicinal chemistry and drug discovery research. Its core structure, featuring a [1,2,4]triazolo[4,3-a]pyrazin-3-one scaffold, is of significant interest due to its known role as a privileged structure in the design of kinase inhibitors and other enzyme targets. This compound is specifically cited in patent literature as an intermediate or a final product in the synthesis of compounds with inhibitory activity against phosphodiesterases (PDEs), particularly PDE1 (US20180057418A1) . Researchers can utilize this molecule to investigate signaling pathways modulated by cyclic nucleotides (cAMP and cGMP), which are crucial in various physiological processes including smooth muscle contraction, cardiac function, and neuronal signaling. The presence of the benzylsulfanyl moiety at the 8-position and the N-benzyl acetamide side chain provides a versatile chemical handle for further structure-activity relationship (SAR) studies, allowing for the exploration of binding pocket interactions and the optimization of potency and selectivity. Its primary research value lies in its utility as a key intermediate for generating compound libraries and as a tool compound for validating novel therapeutic targets within the PDE enzyme family and beyond.

Properties

IUPAC Name

N-benzyl-2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-18(23-13-16-7-3-1-4-8-16)14-26-21(28)25-12-11-22-20(19(25)24-26)29-15-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNKCMJPDPXXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazides with α-Ketoesters

A widely adopted method involves the reaction of pyrazine-2-carboxylic acid hydrazide with ethyl 2-chloroacetoacetate under refluxing ethanol (Scheme 1). The cyclocondensation is catalyzed by acetic acid, yielding 3-oxo-2H,3H-triazolo[4,3-a]pyrazine.

Reaction Conditions

  • Solvent: Ethanol (absolute)
  • Temperature: 80°C, 12 hours
  • Catalyst: Glacial acetic acid (5 mol%)
  • Yield: 68–72%

Alternative Route via N-Amination

Patent literature describes the use of O-mesitylenesulfonylhydroxylamine (MSH) to convert pyrazin-2(1H)-one derivatives into N-amino intermediates, which subsequently undergo cyclization with triethyl orthoformate to form the triazolo ring. This method offers superior regioselectivity for the 1,2,4-triazolo isomer.

Introduction of the Benzylsulfanyl Group

Thiolation at Position 8

The 8-position of the triazolo[4,3-a]pyrazin-3-one core is functionalized via nucleophilic aromatic substitution (SNAr) using benzyl mercaptan.

Procedure

  • Substrate: 8-Chloro-3-oxo-2H,3H-triazolo[4,3-a]pyrazine
  • Nucleophile: Benzyl mercaptan (1.2 equiv)
  • Base: Potassium carbonate (2.0 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60°C, 6 hours
  • Yield: 85–90%

Mechanistic Insight
The reaction proceeds via deprotonation of benzyl mercaptan by K2CO3, generating a thiolate ion that attacks the electron-deficient C8 position of the triazolo pyrazine core.

Synthesis of the Acetamide Side Chain

Chloroacetylation of the Triazolo Pyrazine Core

2-Chloroacetamide is introduced via nucleophilic displacement at position 2 using chloroacetyl chloride in the presence of a base.

Reaction Conditions

  • Substrate: 8-(Benzylsulfanyl)-3-oxo-2H,3H-triazolo[4,3-a]pyrazine
  • Reagent: Chloroacetyl chloride (1.5 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: Dichloromethane (DCM), 0°C → room temperature
  • Yield: 75–80%

Amidation with Benzylamine

The final step involves coupling the chloroacetamide intermediate with benzylamine under mild basic conditions.

Optimized Protocol

  • Substrate: 2-Chloro-N-[8-(benzylsulfanyl)-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl]acetamide
  • Amine: Benzylamine (2.0 equiv)
  • Base: Potassium tert-butoxide (1.2 equiv)
  • Solvent: Tetrahydrofuran (THF), reflux, 4 hours
  • Yield: 88–92%

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

  • δ 8.42 (s, 1H, H-5)
  • δ 7.25–7.38 (m, 10H, benzyl protons)
  • δ 4.72 (s, 2H, CH2CO)
  • δ 4.58 (s, 2H, SCH2Ph)
  • δ 4.12 (s, 2H, NHCH2Ph)

13C NMR (100 MHz, DMSO-d6)

  • δ 169.8 (C=O)
  • δ 155.3 (C-3)
  • δ 138.2–127.6 (aromatic carbons)
  • δ 45.1 (SCH2Ph)
  • δ 42.3 (NHCH2Ph)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C22H20N6O2S: 448.1389 [M+H]+
  • Observed: 448.1393

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H2O gradient) confirmed ≥98% purity, with retention time = 12.7 minutes.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages
Cyclocondensation Hydrazide + α-ketoester 68–72% Scalable, minimal byproducts
N-Amination MSH-mediated amination 60–65% Superior regioselectivity
Direct Chloroacetylation SNAr with chloroacetyl chloride 75–80% Rapid, high atom economy

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization: The N-amination route reduces formation of 1,3,4-triazolo isomers compared to cyclocondensation.
  • Sulfur Oxidation: Strict anaerobic conditions are required during benzylsulfanyl introduction to prevent oxidation to sulfone derivatives.
  • Amide Racemization: Low-temperature amidation (0–5°C) minimizes epimerization at the acetamide chiral center.

Chemical Reactions Analysis

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylthio group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : Compounds in and feature a 4-chlorobenzylsulfanyl group, which increases molecular weight (~17–18 g/mol) compared to the target’s benzylsulfanyl group. The electron-withdrawing chlorine atom may enhance metabolic stability but reduce solubility .
  • In contrast, the 2,5-dimethylphenyl group in increases steric bulk and lipophilicity, which may favor membrane permeability .
  • Core Heterocycle Variations : replaces the pyrazine ring with a piperazine, reducing ring aromaticity and altering hydrogen-bonding capacity. This modification likely impacts target binding affinity .

Biological Activity

N-benzyl-2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a triazole ring fused with a pyrazine moiety and a benzylsulfanyl group. This unique arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has shown potential against various bacterial strains. In studies involving similar triazole compounds, significant antibacterial activity was reported against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 8 μg/mL
Pseudomonas aeruginosa0.125 - 8 μg/mL

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Triazole compounds generally exhibit strong radical scavenging activities. For instance, similar compounds have demonstrated high DPPH scavenging activity with IC50 values significantly lower than standard antioxidants like BHA (butylated hydroxyanisole) .

Assay Type Inhibition Percentage IC50 (µg/mL)
DPPH Scavenging93.75%7.12 ± 2.32
Hydrogen Peroxide ScavengingNot specifiedNot specified

Anti-inflammatory Activity

Research indicates that triazole derivatives can also possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies

A study published in the journal Molecules highlighted the synthesis and biological evaluation of various triazole derivatives, including those structurally related to this compound. The findings suggested that modifications to the triazole ring could enhance both antimicrobial and antioxidant activities .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. Modifications in the benzylsulfanyl group or alterations in the acetamide moiety can lead to improved potency and selectivity against target pathogens or conditions.

Q & A

Q. Characterization methods :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
  • Mass spectrometry (MS) for molecular weight validation .
  • HPLC to assess purity (>95% threshold for pharmacological studies) .

Advanced: How can reaction yields be optimized for the benzylsulfanyl substitution step?

Answer:
Key optimization strategies include:

  • Temperature control : Maintaining 0–10°C during sulfanyl group introduction to minimize side reactions (e.g., oxidation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfur donor .
  • Catalyst use : Employing Pd-based catalysts for cross-coupling reactions to improve regioselectivity .
  • Inert atmosphere : Conducting reactions under nitrogen to prevent oxidation of thiol intermediates .

Basic: What pharmacological targets are associated with this compound’s structural analogs?

Answer:
Triazolopyrazine derivatives exhibit activity against:

  • Neurological targets : Modulation of GABAₐ or serotonin receptors for anxiolytic/antidepressant effects .
  • Antimicrobial targets : Inhibition of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
  • Kinase inhibition : Disruption of ATP-binding pockets in cancer-related kinases (e.g., EGFR) .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) .
  • Structural analogs : Compare substituent effects (e.g., benzyl vs. phenyl groups) using SAR analysis .
  • Computational modeling : Perform molecular docking to validate binding affinity differences .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials .
  • Solubility : Lyophilize and reconstitute in DMSO (≤10 mM stock solutions) to prevent hydrolysis .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrate formation .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • Molecular dynamics simulations : Predict binding mode stability in target receptors .
  • ADMET profiling : Use tools like SwissADME to optimize logP (target: 2–4) and polar surface area (<140 Ų) .

Basic: What spectral data (NMR, IR) are critical for confirming the acetamide moiety?

Answer:

  • ¹H NMR : A singlet at δ 2.1–2.3 ppm (CH₃CO) and amide NH resonance at δ 8.0–8.5 ppm .
  • ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm .
  • IR : Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

Advanced: What strategies mitigate low yields during triazolopyrazine cyclization?

Answer:

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of hydrazine derivatives to drive cyclization .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield .
  • Acid catalysis : Add catalytic HCl (0.1 M) to protonate intermediates and accelerate ring closure .

Basic: Which in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity .

Advanced: How can regioselectivity challenges in triazole ring functionalization be addressed?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity .
  • Metal-mediated catalysis : Use Cu(I) for "click chemistry" to ensure 1,4-regioselectivity .
  • Computational prediction : DFT calculations to identify thermodynamically favored reaction pathways .

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